

Unveiling the Physicochemical Profile of 4-Methoxylonchocarpin: A Technical Guide for Researchers

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For Immediate Release

This technical guide provides a comprehensive overview of the physicochemical properties of **4-Methoxylonchocarpin**, a naturally occurring chalcone with potential applications in drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical and biotechnology sectors who are interested in the fundamental characteristics of this compound. While experimental data for **4-Methoxylonchocarpin** is not readily available in public literature, this guide outlines the standard experimental protocols for determining these crucial parameters for flavonoids and related compounds.

Core Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is fundamental to drug discovery and development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation characteristics. The key physicochemical parameters for **4-Methoxylonchocarpin** are summarized below, with the acknowledgment that the presented quantitative data are computationally predicted and await experimental verification.



| Property | Predicted Value | Data Source |
|--------------------------------|--------------------|-------------|
| Molecular Weight | 336.4 g/mol | PubChem |
| Molecular Formula | C21H20O4 | PubChem |
| XLogP3 | 4.8 | PubChem |
| Hydrogen Bond Donor Count | 1 | PubChem |
| Hydrogen Bond Acceptor Count | 4 | PubChem |
| Rotatable Bond Count | 4 | PubChem |
| Exact Mass | 336.13615911 g/mol | PubChem |
| Monoisotopic Mass | 336.13615911 g/mol | PubChem |
| Topological Polar Surface Area | 55.8 Ų | PubChem |
| Heavy Atom Count | 25 | PubChem |
| Formal Charge | 0 | PubChem |
| Complexity | 528 | PubChem |

Experimental Protocols for Physicochemical Characterization

Detailed and validated experimental protocols are essential for obtaining reliable physicochemical data. The following sections describe standard methodologies for determining the key properties of flavonoids like **4-Methoxylonchocarpin**.

Solubility Determination

The solubility of a compound is a critical factor influencing its bioavailability. A common method for determining aqueous and solvent solubility is the shake-flask method.

Protocol:



- An excess amount of **4-Methoxylonchocarpin** is added to a known volume of the solvent (e.g., water, ethanol, DMSO) in a sealed vial.
- The vial is agitated in a temperature-controlled shaker bath for a defined period (typically 24-72 hours) to ensure equilibrium is reached.
- The resulting suspension is filtered to remove undissolved solid.
- The concentration of **4-Methoxylonchocarpin** in the filtrate is then quantified using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
- The experiment is performed in triplicate to ensure accuracy.

Melting Point Determination

The melting point is a key indicator of a compound's purity and identity. The capillary melting point method is a standard and widely used technique.

Protocol:

- A small, finely powdered sample of **4-Methoxylonchocarpin** is packed into a capillary tube.
- The capillary tube is placed in a melting point apparatus.
- The temperature is gradually increased at a controlled rate.
- The temperature at which the substance first begins to melt and the temperature at which it
 is completely liquid are recorded as the melting point range. A narrow melting point range is
 indicative of a pure compound.

pKa Determination

The acid dissociation constant (pKa) is crucial for understanding a compound's ionization state at different pH values, which affects its solubility, permeability, and target binding. Potentiometric titration is a common method for pKa determination.

Protocol:



- A solution of 4-Methoxylonchocarpin of known concentration is prepared in a suitable solvent (e.g., water or a co-solvent system).
- The solution is titrated with a standardized solution of a strong acid or base.
- The pH of the solution is monitored using a calibrated pH meter after each addition of the titrant.
- A titration curve is generated by plotting the pH against the volume of titrant added.
- The pKa value is determined from the midpoint of the buffer region of the titration curve.

LogP Determination

The partition coefficient (logP) is a measure of a compound's lipophilicity and is a critical parameter for predicting its membrane permeability and overall ADME properties. The shake-flask method is the traditional and most reliable method for experimental logP determination.

Protocol:

- A solution of 4-Methoxylonchocarpin is prepared in one of the two immiscible solvents (typically n-octanol and water).
- Equal volumes of the two solvents are added to a flask, and the system is pre-saturated by shaking for 24 hours.
- A known amount of 4-Methoxylonchocarpin is added to the two-phase system.
- The mixture is shaken until equilibrium is reached.
- The two phases are separated, and the concentration of 4-Methoxylonchocarpin in each phase is determined using an appropriate analytical method like HPLC-UV.
- The logP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

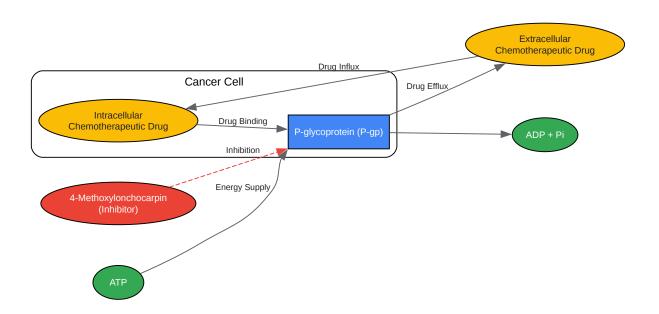


Potential Biological Activity: P-glycoprotein Inhibition

Chalcones, the class of compounds to which **4-Methoxylonchocarpin** belongs, have been reported to act as inhibitors of P-glycoprotein (P-gp).[1][2] P-gp is an ATP-dependent efflux pump that plays a significant role in multidrug resistance (MDR) in cancer cells by actively transporting a wide range of chemotherapeutic drugs out of the cell, thereby reducing their intracellular concentration and efficacy.[3][4]

The inhibition of P-gp by compounds like **4-Methoxylonchocarpin** can occur through several mechanisms, including competitive binding to the drug-binding site or by interfering with the ATP hydrolysis that powers the pump.[5] By blocking the function of P-gp, these inhibitors can restore the sensitivity of resistant cancer cells to chemotherapy.

Below is a conceptual workflow illustrating the process of P-gp mediated drug efflux and its inhibition.

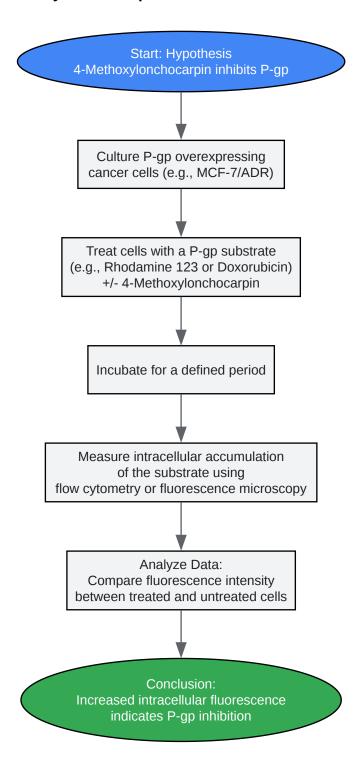


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Caption: P-gp mediated drug efflux and its inhibition.

The following diagram illustrates a potential experimental workflow to evaluate the P-gp inhibitory activity of **4-Methoxylonchocarpin**.



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Caption: Workflow for P-gp inhibition assay.

This technical guide serves as a foundational resource for researchers initiating studies on **4-Methoxylonchocarpin**. The provided protocols and conceptual frameworks are intended to guide the experimental design for the comprehensive characterization of this promising natural product. The elucidation of its complete physicochemical profile and biological activities will be crucial for unlocking its full therapeutic potential.

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